SREBP Activation Inhibition: Head‑to‑Head IC50 Comparison of 4‑Halogen Oxanilate Analogs
In a side‑by‑side evaluation of a series of diaryl thiazole derivatives bearing different 4‑substituents on the phenyl ring, the 4‑chloro analog (5c) displayed an IC50 of 10.7 ± 0.9 µM against SREBP activation. This potency lies between that of the 4‑fluoro analog (5b, 12.4 ± 3.1 µM) and the 4‑bromo analog (5d, 9.8 ± 0.6 µM). The data demonstrate that the 4‑Cl substituent provides a balance of potency and physicochemical properties, making it a distinct SAR probe [1].
| Evidence Dimension | Inhibition of SREBP activation (IC50, µM) |
|---|---|
| Target Compound Data | 10.7 ± 0.9 (4‑Cl analog, 5c) |
| Comparator Or Baseline | 4‑F (5b): 12.4 ± 3.1; 4‑Br (5d): 9.8 ± 0.6; 4‑H (5a): 23.0 ± 5.6; 4‑OBz (6): 7.7 ± 1.0 |
| Quantified Difference | 4‑Cl is 1.2‑fold more potent than 4‑F and 1.1‑fold less potent than 4‑Br |
| Conditions | Cell‑based SREBP activation reporter assay, n ≥ 3, values reported as mean ± SD |
Why This Matters
The 4‑Cl analog occupies a specific activity niche that is quantitatively distinct from both the weaker 4‑F and the more potent 4‑Br analogs, guiding SAR‑driven procurement.
- [1] Kamisuki, S.; Shirakawa, T.; Kugimiya, A.; et al. Synthesis and Evaluation of Diaryl Thiazole Derivatives that Inhibit Activation of Sterol Regulatory Element-Binding Proteins. J. Med. Chem. 2011, 54, 4923–4927. Table 2. doi:10.1021/jm200304y View Source
